N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide
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Overview
Description
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide is a sulfonamide.
Scientific Research Applications
Antimicrobial and Antifungal Properties
The compound and its derivatives have been investigated for their antimicrobial and antifungal properties. One study demonstrated that acylation of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine by hetero-substituted acid chlorides results in compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
Anticancer Potential
Several studies have explored the anticancer applications of this compound and its derivatives. One such study involved the synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which demonstrated moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021). Another study conducted microwave-assisted synthesis of similar derivatives, revealing promising anticancer activity with GI50 values comparable to the standard drug Adriamycin (Tiwari et al., 2017).
Synthesis and Complex Formation
The compound has been used as a precursor in synthesizing complex heterocyclic systems. For instance, a study involved the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd, providing insights into new bond formation and ring creation (Adhami et al., 2012).
Biological Activities
Various biological activities of this compound and its derivatives have been reported. One study synthesized derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria and antifungal activity against various fungi (Patel et al., 2015). Another research focused on microwave-assisted synthesis of acridine-acetazolamide conjugates, investigating their inhibition effects on human carbonic anhydrase isoforms (Ulus et al., 2016).
Synthesis of Novel Compounds
Research has also been conducted on the synthesis of novel compounds using this chemical as a base. For example, a study reported the synthesis of various pyrazole-sulfonamide derivatives with potential antiproliferative activities against cancer cell lines (Mert et al., 2014).
properties
Product Name |
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide |
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Molecular Formula |
C19H20N4O3S3 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C19H20N4O3S3/c1-4-27-19-22-21-18(28-19)20-17(24)14-6-5-7-16(12-14)29(25,26)23(3)15-10-8-13(2)9-11-15/h5-12H,4H2,1-3H3,(H,20,21,24) |
InChI Key |
ZHXMHIXLYABNRL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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